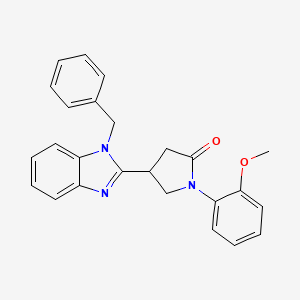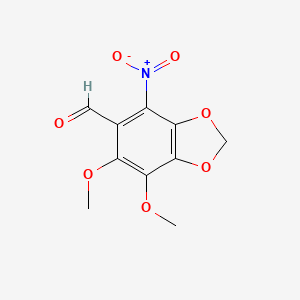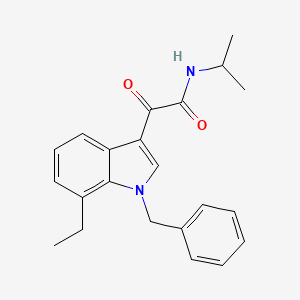![molecular formula C28H34ClN3O5S B11475872 4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B11475872.png)
4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes chloro, dimethoxyphenyl, phenylpropyl, dimethylamino, and dimethylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit specific requirements.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process would include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxyphenethylamine
- 2-chloro-3,4-dimethoxybenzil
Uniqueness
4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity, making it valuable for specific applications.
Properties
Molecular Formula |
C28H34ClN3O5S |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C28H34ClN3O5S/c1-31(2)24-17-23(29)27(38(34,35)32(3)4)16-22(24)28(33)30-18-21(14-19-10-8-7-9-11-19)20-12-13-25(36-5)26(15-20)37-6/h7-13,15-17,21H,14,18H2,1-6H3,(H,30,33) |
InChI Key |
NFLRZHPBDWYHGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1C(=O)NCC(CC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11475792.png)

![3-[(4-chlorophenyl)sulfonyl]-7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475797.png)
methanone](/img/structure/B11475801.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11475815.png)
![Methyl 7-(2,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11475823.png)

![3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475834.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B11475840.png)
![N-[(1Z)-3-[(4-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-2,4-dimethylbenzenesulfonamide](/img/structure/B11475841.png)
![1-(3-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11475843.png)
![3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11475848.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-, ethyl ester](/img/structure/B11475854.png)
